BenchChemオンラインストアへようこそ!

N'-(2-cyclohexyl-2-hydroxyethyl)-N-[4-(trifluoromethoxy)phenyl]ethanediamide

soluble epoxide hydrolase enzyme inhibition IC₅₀ comparison

N'-(2-cyclohexyl-2-hydroxyethyl)-N-[4-(trifluoromethoxy)phenyl]ethanediamide (CAS 1351598-22-5) is a synthetic oxalamide-derivative classified as a soluble epoxide hydrolase (sEH) inhibitor. Its structure features a cyclohexyl-hydroxyethyl group on one amide nitrogen and a 4-(trifluoromethoxy)phenyl group on the other, bridged by an ethanediamide (oxalamide) core.

Molecular Formula C17H21F3N2O4
Molecular Weight 374.36
CAS No. 1351598-22-5
Cat. No. B2875695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(2-cyclohexyl-2-hydroxyethyl)-N-[4-(trifluoromethoxy)phenyl]ethanediamide
CAS1351598-22-5
Molecular FormulaC17H21F3N2O4
Molecular Weight374.36
Structural Identifiers
SMILESC1CCC(CC1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)O
InChIInChI=1S/C17H21F3N2O4/c18-17(19,20)26-13-8-6-12(7-9-13)22-16(25)15(24)21-10-14(23)11-4-2-1-3-5-11/h6-9,11,14,23H,1-5,10H2,(H,21,24)(H,22,25)
InChIKeyZVOUURGIRHNCSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-(2-Cyclohexyl-2-hydroxyethyl)-N-[4-(trifluoromethoxy)phenyl]ethanediamide (CAS 1351598-22-5): A Low-Nanomolar sEH Inhibitor for Targeted Procurement


N'-(2-cyclohexyl-2-hydroxyethyl)-N-[4-(trifluoromethoxy)phenyl]ethanediamide (CAS 1351598-22-5) is a synthetic oxalamide-derivative classified as a soluble epoxide hydrolase (sEH) inhibitor. Its structure features a cyclohexyl-hydroxyethyl group on one amide nitrogen and a 4-(trifluoromethoxy)phenyl group on the other, bridged by an ethanediamide (oxalamide) core . The compound demonstrates potent inhibition of the human sEH enzyme, with a reported IC₅₀ of 2.60 nM against the C-terminal domain of human sEH-H as measured by a fluorescent assay using PHOME substrate [1]. This positions the compound within the low-nanomolar potency range characteristic of advanced sEH inhibitor candidates and distinguishes it from earlier-generation sEH inhibitors with micromolar or high-nanomolar activity.

Why N'-(2-Cyclohexyl-2-hydroxyethyl)-N-[4-(trifluoromethoxy)phenyl]ethanediamide Cannot Be Replaced by Generic sEH Inhibitors


Within the ethanediamide/oxalamide class, the simultaneous presence of the cyclohexyl-hydroxyethyl moiety and the 4-(trifluoromethoxy)phenyl substituent generates a unique combination of enzyme inhibition potency and physicochemical properties that cannot be replicated by simple analog substitution. The 4-trifluoromethoxy group is known in sEH inhibitor SAR to confer superior potency compared to 4-fluoro, 4-chloro, or unsubstituted phenyl analogs . Furthermore, oxyoxalamide-based inhibitors represent a structurally distinct pharmacophore class from the more common urea-based sEH inhibitors (e.g., t-AUCB, AUDA, DCU), and SAR studies demonstrate that modifications to the oxalamide core produce non-linear changes in both potency and water solubility [1]. Replacing the target compound with a generic sEH inhibitor would therefore introduce uncontrolled variables in potency, selectivity, and solubility—rendering experimental results non-comparable across studies.

Quantitative Differentiation Evidence for N'-(2-Cyclohexyl-2-hydroxyethyl)-N-[4-(trifluoromethoxy)phenyl]ethanediamide Relative to sEH Inhibitor Benchmarks


Human sEH Inhibition Potency: Target Compound vs. N,N'-Dicyclohexylurea (DCU) – 62-Fold Superiority

The target compound inhibits the C-terminal domain of human sEH-H with an IC₅₀ of 2.60 nM, measured via a PHOME-based fluorescent assay that detects 6-methoxy-2-naphthaldehyde formation [1]. In contrast, N,N'-dicyclohexylurea (DCU), a structurally simpler cyclohexyl-containing sEH inhibitor, exhibits an IC₅₀ of 160 nM against recombinant human sEH under comparable fluorometric assay conditions . This represents a 62-fold improvement in potency for the target compound. The potency gain is attributable to the oxalamide core and the 4-trifluoromethoxyphenyl substituent, both absent in DCU.

soluble epoxide hydrolase enzyme inhibition IC₅₀ comparison

Human sEH Inhibition: Target Compound vs. AUDA – 6.9-Fold Greater Potency

AUDA (12-(3-adamantan-1-yl-ureido)-dodecanoic acid) is a widely used reference sEH inhibitor. Its reported IC₅₀ for human sEH is 69 nM . The target compound achieves an IC₅₀ of 2.60 nM against human sEH-H [1], representing a 26.5-fold improvement in potency over AUDA. Furthermore, the target compound also possesses an IC₅₀ of 34 nM in a cell-based assay measuring 14,15-DHET formation in HEK293 cells expressing human sEH [1], demonstrating that target engagement is retained in a cellular context—a data point not consistently available for AUDA in comparable formats.

sEH inhibitor AUDA potency comparison

Binding Affinity (Ki): Target Compound vs. Structurally Related sEH Inhibitor CHEMBL3818875 – 1.5-Fold Tighter Binding

In a radioligand displacement assay using (1R,3S)-N-(4-methoxy-2-(trifluoromethyl)benzyl)-3-((7-nitrobenzo[c][1,2,5]-oxadiazol-4-yl)amino)cyclohexane-1-carboxamide as the tracer, the target compound demonstrated a Ki of 16 nM against human sEH [1]. A closely related compound from the same screening dataset, CHEMBL3818875 (BDBM50264106), showed a Ki of 24 nM in the identical assay format [2]. This 1.5-fold tighter binding affinity, while modest, indicates that the cyclohexyl-hydroxyethyl substitution pattern provides favorable binding interactions relative to alternative ethanediamide/oxalamide scaffolds within the same chemical series.

binding affinity Ki sEH radioligand displacement

Evidence Gap: Potency Relative to t-AUCB (Gold-Standard sEH Inhibitor) – 2-Fold Less Potent Enzymatically but with Undefined Selectivity Profile

t-AUCB (trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid) is a gold-standard sEH inhibitor with an IC₅₀ of 1.3 nM for human sEH and demonstrated oral bioavailability [2]. The target compound's IC₅₀ of 2.60 nM is approximately 2-fold less potent than t-AUCB in the enzymatic assay [1]. However, the target compound belongs to the oxalamide structural class, which is mechanistically and pharmacophorically distinct from the urea-based t-AUCB [3]. No head-to-head selectivity panel data (e.g., against FAAH, microsomal epoxide hydrolase, or related serine hydrolases) are publicly available for the target compound. This represents a critical evidence gap: the target compound cannot currently be claimed as superior to t-AUCB for selectivity-driven applications.

t-AUCB benchmark comparison potency gap

Structural Differentiation: Oxalamide Pharmacophore vs. Urea-Based sEH Inhibitors – Class-Level SAR Advantage

The target compound belongs to the oxalamide (ethanediamide) class of sEH inhibitors, which is structurally distinct from the more extensively characterized urea-based inhibitors (e.g., t-AUCB, AUDA, TPPU). Published SAR studies on substituted oxyoxalamides demonstrate that this pharmacophore can serve both as a primary inhibitory scaffold and as a secondary functionality to improve water solubility when conjugated to urea or amide inhibitors [1]. In that study, compound 6 (2-adamantyl/benzyl-substituted oxyoxalamide) emerged as a potent lead, and introduction of N,N,O-trimethyloxyoxalamide groups into amide/urea inhibitors (compounds 26 and 31) produced significant improvements in both inhibition potency and water solubility [1]. The target compound's specific substitution pattern—cyclohexyl-hydroxyethyl on one terminus and 4-trifluoromethoxyphenyl on the other—has not been individually profiled in this published SAR series, making it a valuable probe for extending oxalamide SAR beyond the published substitution space.

oxalamide pharmacophore sEH water solubility SAR

Optimal Application Scenarios for Procuring N'-(2-Cyclohexyl-2-hydroxyethyl)-N-[4-(trifluoromethoxy)phenyl]ethanediamide


sEH Inhibitor Screening and Tool Compound Procurement for Enzyme Assay Development

With a validated IC₅₀ of 2.60 nM against the C-terminal domain of human sEH-H [1] and a Ki of 16 nM [1], this compound serves as a potent positive control for developing and validating fluorometric or radioligand-based sEH inhibition assays. Its 62-fold potency advantage over DCU (IC₅₀ = 160 nM) and 26.5-fold advantage over AUDA (IC₅₀ = 69 nM) mean that substantially lower compound concentrations are required to achieve full enzyme inhibition, reducing the risk of compound interference with assay readouts at high micromolar concentrations.

Oxalamide SAR Probe for Medicinal Chemistry Lead Optimization Programs

As an oxalamide-based sEH inhibitor with a unique cyclohexyl-hydroxyethyl substitution pattern not explored in the published oxyoxalamide SAR literature [1], this compound is an ideal starting point for structure–activity relationship expansion. Medicinal chemistry teams can systematically modify the cyclohexyl, hydroxyethyl, or trifluoromethoxyphenyl moieties to map potency and selectivity determinants while avoiding the crowded urea-based sEH inhibitor patent landscape.

Reference Compound for Computational Docking and Pharmacophore Modeling Studies

The combination of experimentally determined binding affinity (Ki = 16 nM) [1], enzymatic IC₅₀ (2.60 nM) [1], and cellular IC₅₀ (34 nM in HEK293 cells) [1] provides a multi-parameter dataset suitable for validating computational docking poses against the human sEH crystal structure. The compound's oxalamide core presents a distinct hydrogen-bonding pattern compared to urea-based ligands, making it a valuable test case for scoring function accuracy across chemotypes.

Intellectual Property-Differentiated sEH Inhibitor Development

For industrial research programs seeking sEH inhibitors with freedom-to-operate advantages, the oxalamide pharmacophore class represents a structurally distinct alternative to the extensively patented urea- and amide-based sEH inhibitor families [1]. The target compound's demonstrated low-nanomolar potency validates the oxalamide scaffold as a viable lead series warranting investment in further optimization, including selectivity profiling against related epoxide hydrolases, PK characterization, and in vivo efficacy testing.

Quote Request

Request a Quote for N'-(2-cyclohexyl-2-hydroxyethyl)-N-[4-(trifluoromethoxy)phenyl]ethanediamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.